2-(3-methyl-4-nitro-1H-pyrazol-1-yl)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE is a complex organic compound that features a pyrazole ring and a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and quinazoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include nitrating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole and quinazoline rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyrazole or quinazoline rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another compound with a pyrazole ring, known for its energetic properties.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Similar in structure, used in the design of new energetic materials.
Uniqueness
2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE is unique due to its combination of a pyrazole ring with a quinazoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14N6O4S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(3-methyl-4-nitropyrazol-1-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
InChI |
InChI=1S/C15H14N6O4S/c1-8-12(21(24)25)7-19(17-8)9(2)13(22)18-20-14(23)10-5-3-4-6-11(10)16-15(20)26/h3-7,9H,1-2H3,(H,16,26)(H,18,22) |
InChI Key |
KKGACIOBDWAUOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.